molecular formula C17H14ClN3O2 B2883514 4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941923-53-1

4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2883514
CAS No.: 941923-53-1
M. Wt: 327.77
InChI Key: CMKKTHQZITXVFM-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic small molecule based on the pyrido[1,2-a]pyrimidin-4-one scaffold, a structure of high interest in medicinal chemistry. This compound features a benzamide group at the 3-position of the pyrimidinone ring, substituted with a chloro group at the para-position. The core pyrido[1,2-a]pyrimidin-4-one structure is recognized as a privileged scaffold in drug discovery. Computational studies and molecular docking analyses have identified analogs of this core structure as potential inhibitors of VEGFR-2, a key target in cancer research and angiogenesis studies . These analogs demonstrate strong binding affinity and stability in simulations, forming key hydrogen bonds with residues like Asp1046 and Cys919 in the VEGFR-2 active site . The presence of the chlorobenzamide moiety is designed to interact with hydrophobic regions of enzyme binding pockets, which may enhance binding affinity and selectivity. This makes the compound a valuable candidate for researchers investigating kinase inhibition, signal transduction pathways, and developing novel anticancer agents. The molecular formula is C19H19ClN3O3, with a molecular weight of 365.83 g/mol. This product is supplied for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKKTHQZITXVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Cl)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multiple steps, starting with the construction of the pyrido[1,2-a]pyrimidin-4-one core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chloro and dimethyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which 4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

4-Iodo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

  • Molecular Formula : C₁₇H₁₄IN₃O₂
  • Molecular Weight : 419.22 g/mol
  • Key Difference : Substitution of chlorine with iodine increases molecular weight by ~75 g/mol. The larger atomic radius of iodine may enhance steric hindrance and alter π-stacking interactions compared to chlorine. This could influence solubility and binding affinity in biological systems .

4-(Ethylsulfanyl)pyridine Derivatives

  • Example : 4-Chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • Molecular Formula : C₁₉H₁₄ClN₃OS
  • Molecular Weight : 367.86 g/mol
  • Key Difference: Replacement of the pyrido-pyrimidinone core with an imidazopyridine-thiophene hybrid introduces sulfur, which may improve lipophilicity and metal coordination properties. However, the absence of the pyrimidinone oxygen reduces hydrogen-bonding capacity .

Suzuki Coupling Catalysts

Benzamide derivatives with secondary amine thiourea substituents, such as 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) , have been employed as ligands in palladium-catalyzed Suzuki coupling reactions.

  • Activity: Substituted benzamides with electron-withdrawing groups (e.g., Cl, F) enhance catalytic efficiency by stabilizing metal-ligand interactions. The target compound’s chloro group may similarly improve catalytic turnover compared to methyl or ethylsulfanyl analogs .

Pd(II) and Pt(II) Complexes

Benzamide derivatives like 4-chloro-N-(dibenzylcarbamothioyl)benzamide form stable complexes with Pd(II) and Pt(II), exhibiting moderate antibacterial and antifungal activity.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Property
4-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide Cl C₁₇H₁₄ClN₃O₂ 343.77 Pyrido-pyrimidinone core, Cl para-substituent
4-Iodo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide I C₁₇H₁₄IN₃O₂ 419.22 Enhanced steric bulk, iodine substitution
4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide SO₂N(Et)₂ C₂₁H₂₄N₄O₄S 428.50 Sulfamoyl group improves solubility

Biological Activity

4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₄ClN₃O₂
  • Molecular Weight : 327.8 g/mol
  • CAS Number : 941923-53-1

Biological Activity Overview

Research indicates that compounds containing the pyrido[1,2-a]pyrimidine core exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in discussion has been evaluated for its effects on various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown promising results as an inhibitor of CDK2 and CDK9, with IC₅₀ values reported at 0.36 µM and 1.8 µM respectively. This suggests a strong potential for use in cancer therapies targeting cell cycle regulation .
  • Cell Proliferation Studies : In vitro studies have demonstrated significant antiproliferative effects against human tumor cell lines such as HeLa, HCT116, and A375. The compound exhibited excellent selectivity towards CDK2 over CDK9, indicating a favorable therapeutic profile .

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • CDK Inhibition : By inhibiting CDKs, the compound disrupts the cell cycle progression, leading to increased apoptosis in cancer cells.
  • Deubiquitinase Inhibition : Preliminary screening has indicated that this compound may also act on deubiquitinating enzymes (DUBs), which play critical roles in protein degradation and cellular homeostasis. Selective inhibition of DUBs like USP7 and UCHL1 has been observed, suggesting additional mechanisms through which this compound could exert its effects .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity in HeLa cells with an IC₅₀ of 0.5 µM.
Study BIdentified as a potent inhibitor of CDK2 with a selectivity index of 265-fold over CDK9.
Study CShowed synergistic effects when combined with other chemotherapeutic agents in vitro.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, and what critical reaction conditions must be controlled?

  • Synthetic Routes :

  • Condensation-Cyclization : A common approach involves condensation of substituted pyrimidine precursors (e.g., 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine) with benzoyl chloride derivatives. Cyclization steps often require high temperatures (e.g., 250°C in diphenyl oxide/biphenyl mixtures) to form the pyrido-pyrimidine core .
  • Coupling Reactions : Final coupling of the pyrido-pyrimidine intermediate with 4-chlorobenzoyl chloride is typically performed in dichloromethane or DMF using bases like triethylamine to facilitate amide bond formation .
    • Critical Conditions :
  • Temperature control during cyclization (prevents side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Stoichiometric ratios of reagents (excess benzoyl chloride improves yield).

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying aromatic proton environments, substitution patterns, and carbonyl groups. For example, shifts in aromatic protons (δ 7.0–8.5 ppm) confirm benzamide integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H15ClN3O2) and isotopic patterns .
    • Purity Assessment :
  • HPLC with UV Detection : Uses C18 columns and gradient elution (acetonitrile/water) to quantify purity (>95%) and detect impurities .

Q. What in vitro models are appropriate for preliminary assessment of its biological activity?

  • Anticancer Screening :

  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
    • Anti-inflammatory Models :
  • COX-2 Inhibition Assays : Measures compound interaction with cyclooxygenase isoforms using enzymatic kits .
    • Analgesic Testing :
  • Acetic Acid Writhing Model : Evaluates pain response reduction in murine models, comparing dose-dependent effects to standard analgesics .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield between pyrido[1,2-a]pyrimidine intermediates and benzoyl chloride derivatives?

  • Methodological Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or coupling agents (HATU/DCC) to enhance amide bond formation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus halogenated solvents (dichloromethane) for solubility and reactivity .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ IR spectroscopy to track intermediate consumption and adjust reaction times .

Q. What strategies resolve contradictions in biological activity data between different structural analogs?

  • Bioisosteric Analysis :

  • Compare bioisosteric replacements (e.g., pyrido-pyrimidine vs. quinolinone cores) using molecular docking to assess target binding affinity differences .
    • Structure-Activity Relationship (SAR) Studies :
  • Systematically modify substituents (e.g., chloro vs. trifluoromethyl groups) and evaluate changes in potency across assays. For example, 4-chloro substitution may enhance membrane permeability over bulkier groups .

Q. What mechanistic studies are recommended to elucidate its mode of action at the molecular level?

  • Target Identification :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins from cell lysates .
    • Kinetic Studies :
  • Enzyme Inhibition Assays : Determine inhibition constants (Ki) for candidate targets (e.g., kinases) using fluorogenic substrates .
    • Computational Modeling :
  • Molecular Dynamics Simulations : Simulate binding stability in protein active sites (e.g., PARP-1 or EGFR) to identify critical interactions (hydrogen bonds, hydrophobic contacts) .

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